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molecular formula C14H19NO2 B8604016 [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone

[4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone

Cat. No. B8604016
M. Wt: 233.31 g/mol
InChI Key: RERFFNFCCMJFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815857B2

Procedure details

To a solution of R-5 (47 mmol, 9.5 g) in THF (2000 mL) at −78° C. is added n-BuLi (1.6M in hexanes, 104 mmol, 65 mL). The mixture is stirred for 15 min before the dry ice bath is removed. After 5 min dry ice is added. Water is added and the pH adjusted to 3 with 1N HCl. The mixture is saturated with NaCl and extracted with ethyl acetate (3×20 mL). Organics are combined and dried over MgSO4 and concentrated in vacuo. The crude is purified by flash chromatography to give R-6 (7.6 g, 97%). R-6 (7.2 mmol, 1.2 g) is dissolved in DMF (30 mL) followed by piperidine (36 mmol, 3.00 g) then HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (8.7 mmol, 3.3 g). The mixture is stirred at ambient temperature for 3 h. Water is added and the mixture extracted with ethyl acetate. Organics are combined, washed with brine, dried over MgSO4 and concentrated in vacuo. The residue is purified by HPLC to yield the title intermediate (1.10 g, 65%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
3.3 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
reactant
Reaction Step Four
Name
Quantity
2000 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
65%

Identifiers

REACTION_CXSMILES
[Li]CCCC.[C:6](=[O:8])=O.[NH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.CN(C(ON1N=N[C:25]2[CH:26]=[CH:27][CH:28]=N[C:24]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH2:39]1C[O:42][CH2:41][CH2:40]1>CN(C=O)C.O>[OH:42][CH2:41][C:40]1[CH:39]=[CH:28][C:27]([C:6]([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[O:8])=[CH:26][C:25]=1[CH3:24] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Four
Name
Quantity
65 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
2000 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed
ADDITION
Type
ADDITION
Details
After 5 min dry ice is added
Duration
5 min
ADDITION
Type
ADDITION
Details
Water is added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude is purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
to give R-6 (7.6 g, 97%)
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by HPLC

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC1=C(C=C(C=C1)C(=O)N1CCCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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